3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
説明
3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-22-6) is a heterocyclic compound featuring a triazolopyridine core fused with a 1,3-benzodioxole moiety. Its molecular formula is C₁₂H₈N₄O₂, with a molecular weight of 240.22 g/mol. Key physicochemical properties include a topological polar surface area (PSA) of 62.1 Ų, an XLogP value of 1.8 (indicating moderate lipophilicity), and zero hydrogen bond donors, suggesting favorable membrane permeability. The compound’s structure positions it as a purine isostere, a feature linked to diverse bioactivities such as anticonvulsant, cardiovascular, and anticancer effects in related triazolopyridine derivatives.
The 1,3-benzodioxole substituent introduces a bicyclic, electron-rich aromatic system, which may enhance binding affinity to biological targets compared to simpler aryl groups. This structural motif is pharmacologically significant, as benzodioxole derivatives are known for their metabolic stability and interaction with enzymes like cytochrome P450.
特性
CAS番号 |
62052-22-6 |
|---|---|
分子式 |
C12H8N4O2 |
分子量 |
240.22 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8N4O2/c1-2-9-12(13-5-1)16(15-14-9)8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2 |
InChIキー |
SQLNHZGXGVQJFZ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with triazolopyridine intermediates in the presence of catalysts and solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale production .
化学反応の分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
科学的研究の応用
3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to interact with biological targets, such as enzymes and receptors.
作用機序
The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions .
類似化合物との比較
Key Observations :
Key Findings :
- The 3-CF₃-Ph derivative demonstrated potent activity against lung cancer EKVX cells (GP = 29.14%), attributed to its electron-withdrawing group enhancing target binding.
- PIM-1 kinase inhibitors (e.g., 4-MeO-Ph derivative) highlight the scaffold’s versatility in targeting kinases, though the benzodioxole substituent’s role in kinase binding remains unexplored.
- Benzotriazole-to-triazolopyridine substitution () improved steric compatibility in antimicrotubule agents, suggesting the triazolopyridine core’s advantage in avoiding detrimental steric effects.
生物活性
3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzodioxole moiety fused with a triazole-pyridine structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 3-(2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be represented as follows:
Key Features:
- Benzodioxole Ring : Known for its role in enhancing the solubility and bioavailability of compounds.
- Triazole and Pyridine Rings : Contribute to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzodioxole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several derivatives, showing promising antibacterial activity against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Bacillus subtilis |
| Compound B | 30 | Staphylococcus aureus |
| Compound C | 50 | Escherichia coli |
These results suggest that modifications in the structure can enhance or diminish antibacterial efficacy.
Anticancer Activity
The anticancer potential of 3-(2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has been investigated in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of DNA synthesis |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and survival.
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that administration of 3-(2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine resulted in a significant reduction in tumor volume compared to control groups. The treatment demonstrated an increase in apoptosis markers within tumor tissues.
Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this compound was evaluated alongside standard chemotherapeutics. Results indicated a synergistic effect when used with doxorubicin in breast cancer models, leading to enhanced anticancer activity and reduced side effects.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
